1-Aziridinecarboxamide, N-octadecyl-
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Overview
Description
1-Aziridinecarboxamide, N-octadecyl- is a chemical compound with the molecular formula C21H42N2O and a molecular weight of 338.57 g/mol . It is also known by its systematic name, aziridine-1-carboxylic acid octadecylamide . This compound is characterized by its unique structure, which includes an aziridine ring and a long octadecyl chain. It has a boiling point of 486.2°C at 760 mmHg and a density of 0.927 g/cm³ .
Preparation Methods
The synthesis of 1-Aziridinecarboxamide, N-octadecyl- typically involves the reaction of aziridine with octadecyl isocyanate . The reaction conditions include:
Reactants: Aziridine and octadecyl isocyanate
Solvent: Commonly used solvents include dichloromethane or toluene
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures
Catalysts: No specific catalysts are required for this reaction
Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a basis for potential scale-up processes.
Chemical Reactions Analysis
1-Aziridinecarboxamide, N-octadecyl- undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring is highly strained and can be opened by nucleophiles such as amines, alcohols, and thiols.
Substitution Reactions: The compound can undergo substitution reactions where the aziridine ring is replaced by other functional groups.
Oxidation and Reduction:
Common reagents used in these reactions include strong nucleophiles like sodium azide, and conditions often involve mild heating or the use of polar solvents . Major products formed from these reactions depend on the specific nucleophile or reagent used.
Scientific Research Applications
1-Aziridinecarboxamide, N-octadecyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Aziridinecarboxamide, N-octadecyl- involves its interaction with nucleophiles, leading to the opening of the aziridine ring . This reaction releases strain energy and forms more stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used.
Comparison with Similar Compounds
1-Aziridinecarboxamide, N-octadecyl- can be compared with other aziridine derivatives such as:
Aziridine-2-carboxylates: These compounds also contain an aziridine ring but differ in the substituents attached to the ring.
N-alkylaziridines: These compounds have alkyl groups attached to the nitrogen atom of the aziridine ring.
The uniqueness of 1-Aziridinecarboxamide, N-octadecyl- lies in its long octadecyl chain, which imparts distinct physical and chemical properties compared to other aziridine derivatives .
Properties
CAS No. |
3891-29-0 |
---|---|
Molecular Formula |
C21H42N2O |
Molecular Weight |
338.6 g/mol |
IUPAC Name |
N-octadecylaziridine-1-carboxamide |
InChI |
InChI=1S/C21H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-21(24)23-19-20-23/h2-20H2,1H3,(H,22,24) |
InChI Key |
MEMUMYCLWQPAEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)N1CC1 |
Origin of Product |
United States |
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